5-Methyl-1,2-benzothiazole-3-carboxylic acid
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Overview
Description
5-Methyl-1,2-benzothiazole-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit various enzymes, potentially affecting multiple biochemical pathways .
Result of Action
Benzothiazole derivatives have been reported to display antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2-benzothiazole-3-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . Common synthetic pathways include:
- Diazo-coupling
- Knoevenagel condensation
- Biginelli reaction
- Molecular hybridization techniques
- Microwave irradiation
- One-pot multicomponent reactions
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,2-benzothiazole-3-carboxylic acid undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:
- Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Often involves halogenating agents or nucleophiles under acidic or basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
5-Methyl-1,2-benzothiazole-3-carboxylic acid has a wide range of applications in scientific research:
- Chemistry: Used as a building block for synthesizing more complex molecules.
- Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
- Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties .
- Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and fluorescence materials .
Comparison with Similar Compounds
- 1,3-Benzothiazole
- 2,1-Benzothiazole
- Benzoxazole
Comparison: While 5-Methyl-1,2-benzothiazole-3-carboxylic acid shares structural similarities with other benzothiazoles, its unique methyl and carboxylic acid groups confer distinct chemical and biological properties. These modifications can enhance its binding affinity to specific targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
5-methyl-1,2-benzothiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-2-3-7-6(4-5)8(9(11)12)10-13-7/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASMYKUXMJUVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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